(2Z)-4-oxo-4-phenylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by the presence of a phenyl group attached to a butenoic acid structure. This compound is notable for its conjugated system, which includes a double bond and a carbonyl group, making it a subject of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-oxo-4-phenylbut-2-enoic acid typically involves the aldol condensation of benzaldehyde with acetylacetone. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate aldol product, which subsequently undergoes dehydration to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(2Z)-4-oxo-4-phenylbut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The conjugated system allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes.
Comparison with Similar Compounds
Similar Compounds
(E)-4-oxo-4-phenylbut-2-enoic acid: An isomer with different spatial arrangement of the double bond.
4-oxo-4-phenylbutanoic acid: Lacks the double bond, resulting in different chemical properties.
Cinnamic acid derivatives: Similar structure but with variations in the functional groups attached to the phenyl ring.
Uniqueness
(2Z)-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific geometric configuration, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C10H8O3 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(Z)-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6- |
InChI Key |
PLPDHGOODMBBGN-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.